molecular formula C20H16FN3O2S B2523951 2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide CAS No. 1021111-96-5

2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Cat. No.: B2523951
CAS No.: 1021111-96-5
M. Wt: 381.43
InChI Key: DZDXTQCZNFDYGW-UHFFFAOYSA-N
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Description

The compound 2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide features a propanamide backbone substituted with a 2-fluorophenoxy group and a 4-(imidazo[2,1-b]thiazol-6-yl)phenyl moiety. Imidazo[2,1-b]thiazole derivatives are recognized for their pharmacological versatility, including anticancer, antimicrobial, and enzyme-modulating activities .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-13(26-18-5-3-2-4-16(18)21)19(25)22-15-8-6-14(7-9-15)17-12-24-10-11-27-20(24)23-17/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDXTQCZNFDYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide typically involves multiple steps. One common approach starts with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized from thiourea, acetone, and a suitable bromobenzoyl bromide derivative . The fluorophenoxy group is then introduced through a nucleophilic substitution reaction, followed by the formation of the propanamide linkage under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Functionalization of the Phenoxy-Propanamide Moiety

The phenoxy-propanamide group is often introduced via amide coupling or nucleophilic aromatic substitution:

  • Amide bond formation : Carboxylic acid derivatives (e.g., propanoic acid) react with amines (e.g., aniline derivatives) using coupling agents like EDCI/HOBt in THF or DMF .

  • Substitution reactions : Fluorophenoxy groups are introduced via SNAr (nucleophilic aromatic substitution) on activated aryl halides .

3.1. Imidazo[2,1-b]thiazole Derivatives

  • Compound 7f (from ): Synthesized via coupling of imidazothiazole amines with α-bromoketones (e.g., 4-bromophenyl derivatives). Key steps include:

    • Polonovski reaction for demethylation.

    • N-alkylation with 4-(chloromethyl)thiazol-2-amine .

  • Compound 5a (from ): Formed via amide coupling between 2-(imidazo[2,1-b]thiazol-3-yl)acetic acid and substituted pyridines using EDCI/HOBt .

3.2. Phenoxy-Propanamide Derivatives

  • COX-2 inhibitors (from ): Methyl sulfonyl-substituted imidazo[2,1-b]thiazoles exhibit potent COX-2 inhibition (IC50_{50} = 0.08–0.16 µM) via hydrogen bonding with ASP1046 and GLU885 residues .

Hypothetical Synthetic Pathway for Target Compound

Based on analogous reactions, the target compound could be synthesized as follows:

Step 3: Amide Coupling

Couple the acid (Step 2) with the aniline (Step 1) using EDCI/HOBt in DMF .

Expected Yield : ~70–80% based on similar protocols .

Anticipated Reactivity and Stability

  • Hydrolysis susceptibility : The amide bond may hydrolyze under acidic/basic conditions.

  • Electrophilic substitution : The fluorophenoxy group directs electrophiles to the para position.

  • Metabolic pathways : Likely oxidation of the imidazothiazole ring and O-demethylation .

Comparative Data for Analogues

CompoundReaction TypeYield (%)Key Interactions (Docking Scores)Reference
5a (Analog)Amide coupling72ASP1046 (−8.4 kcal/mol)
11b (Noscapinoid)N-alkylation65LYS254 (−5.9 kcal/mol)
6a (COX-2 Inhibitor)Cyclization78GLU885 (−9.3 kcal/mol)

Research Gaps and Recommendations

  • Experimental validation : No direct data exists for the target compound. Prioritize synthesis and in vitro testing.

  • Optimization : Explore substituents on the imidazothiazole ring (e.g., electron-withdrawing groups) to enhance binding affinity.

Scientific Research Applications

Anticancer Activity

The imidazo[2,1-b]thiazole scaffold has been extensively studied for its anticancer properties. Research indicates that compounds containing this motif exhibit significant anti-proliferative effects against various human cancer cell lines. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .
  • Case Studies : A series of imidazo[2,1-b]thiazole derivatives demonstrated IC50 values in the low micromolar range against prostate (DU-145), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. The promising results suggest potential for further development as chemotherapeutic agents .

Antimicrobial Activity

The compound has shown efficacy against Mycobacterium tuberculosis (Mtb), a significant pathogen responsible for tuberculosis.

  • In Vitro Studies : Compounds similar to 2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide have been evaluated for their antimycobacterial activity. Notably, certain derivatives exhibited MIC values lower than standard treatments like ethambutol and ciprofloxacin, indicating strong potential as new antimycobacterial agents .
  • Selectivity : The selectivity towards Mtb over non-tuberculous mycobacteria (NTM) suggests a targeted approach, minimizing collateral damage to beneficial microbial flora .

Antiviral Activity

The imidazo[2,1-b]thiazole derivatives have also been explored as inhibitors of viral replication.

  • HCV Inhibition : Studies have highlighted the ability of these compounds to inhibit Hepatitis C Virus (HCV) NS4B protein, with some derivatives showing EC50 values as low as 16 nM. This positions them as promising candidates for antiviral therapy against HCV .
  • Synergistic Effects : Combinations with other antiviral agents demonstrated synergistic effects, potentially allowing for lower dosages and reduced side effects in clinical applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds based on the imidazo[2,1-b]thiazole scaffold:

  • Substituent Effects : The introduction of various substituents at specific positions on the thiazole ring significantly alters potency and selectivity against target cells or pathogens.
  • Fluorination Impact : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets due to C-F interactions, which can influence pharmacokinetics and bioavailability .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making the compound a candidate for drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Modifications

The target compound’s structure can be dissected into three regions:

Imidazo[2,1-b]thiazole core: A bicyclic heteroaromatic system known for its role in binding to biological targets like kinases and sirtuins .

4-Phenyl substituent : Provides a planar aromatic surface for π-π interactions in target binding.

2-(2-Fluorophenoxy)propanamide side chain: Introduces steric bulk and electron-withdrawing effects, which may influence target selectivity and pharmacokinetics.

Comparison with Imidazo[2,1-b]thiazole Derivatives

Table 1: Structural and Functional Comparison of Selected Imidazo[2,1-b]thiazole Derivatives
Compound Name (CID/Code) Core Substituents Amide Side Chain Biological Target Key Activity/IC50 Reference
Target Compound 4-(imidazo[2,1-b]thiazol-6-yl) 2-(2-fluorophenoxy)propanamide Not explicitly reported Data not available
SRT1720 (CID 25232708) 3-(piperazin-1-ylmethyl) Quinoxaline-2-carboxamide SIRT1 Potent SIRT1 activator
5l (Molecules, 2012) 6-(4-chlorophenyl) 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide VEGFR2, cancer cells IC50 = 1.4 μM (MDA-MB-231)
6a (Iranian J. Pharm. Res., 2018) 4-(methylsulfonyl)phenyl N,N-dimethylmethanamine Not specified IC50 = 1.2–1.4 μM
BLD Pharm Compound (C26H29N5O4S) 3-(piperazin-1-ylmethyl) Trimethoxybenzamide Not specified Not reported

Key Differences and Implications

Substituent Effects on Target Selectivity: SRT1720’s quinoxaline carboxamide and piperazinylmethyl groups confer SIRT1 activation, whereas the target compound’s fluorophenoxy side chain may favor alternative targets (e.g., kinases or GPCRs) due to steric and electronic differences . The 4-chlorophenyl group in compound 5l enhances cytotoxicity against MDA-MB-231 cells, suggesting that halogenated aryl groups improve antiproliferative activity .

SRT1720’s quinoxaline moiety enables direct interaction with SIRT1’s hydrophobic pocket, a feature absent in the target compound .

Fluorine Substitution: The 2-fluorophenoxy group in the target compound may enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .

Research Findings and Pharmacological Insights

Anticancer Activity: Compound 5l (IC50 = 1.4 μM) outperforms sorafenib (IC50 = 5.2 μM) against MDA-MB-231 cells, highlighting the role of imidazo[2,1-b]thiazole in VEGFR2 inhibition . The target compound’s fluorophenoxy group may similarly enhance cytotoxicity, though empirical validation is required.

Enzyme Modulation :

  • SRT1720 ’s SIRT1 activation improves mitochondrial function and glucose homeostasis in vivo, a mechanism unlikely in the target compound due to structural divergence .

Antimicrobial Potential: Imidazo[2,1-b]thiazole-triazole hybrids exhibit antibacterial activity (e.g., against E.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorophenoxy Group : Enhances lipophilicity and may influence receptor binding.
  • Imidazo[2,1-b]thiazole Moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
  • Propanamide Linkage : Serves as a functional group that may enhance pharmacological properties.

Anticancer Properties

Research indicates that compounds containing the imidazo[2,1-b]thiazole moiety exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of imidazo[2,1-b]thiazole have demonstrated antiproliferative effects against murine leukemia (L1210), human cervix carcinoma (HeLa), and pancreatic ductal adenocarcinoma cells with IC50 values in the submicromolar range .

Case Study:
A study evaluating the activity of imidazo[2,1-b]thiazole derivatives revealed that specific substitutions at the phenyl and thiazole positions significantly enhanced their cytotoxicity. For example, compounds with a 4-nitro phenyl moiety showed an IC50 of 2.32 µM against Mycobacterium tuberculosis .

The mechanism underlying the anticancer activity of this compound may involve:

  • Inhibition of Carbonic Anhydrase (CA) : Certain derivatives have shown selective inhibition against hCA II isoforms, which are implicated in tumor progression .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Data Summary

Activity Cell Line IC50 Value (µM) Reference
AntiproliferativeHeLa4.2
AnticancerL12101.4
AntitubercularMtb H37Ra2.32
Carbonic Anhydrase InhibitionhCA II57.7 - 98.2

Q & A

Q. What are the established synthetic routes for 2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide, and what critical reaction parameters influence yield?

Methodological Answer: Synthesis typically involves sequential steps:

Imidazo[2,1-b]thiazole core formation via cyclization of α-haloketones with thioamides (e.g., using DMF as a solvent at 80–100°C) .

Coupling reactions to introduce the fluorophenoxy and propanamide groups, often via nucleophilic substitution or amide bond formation (e.g., EDC/HOBt-mediated coupling in anhydrous DCM) .

Purification using column chromatography or recrystallization.
Critical parameters :

  • Temperature control during cyclization to avoid side products.
  • Catalyst selection (e.g., CuI for Ullmann-type couplings) .
  • Solvent polarity adjustments to enhance intermediate solubility .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent positions and aromatic proton environments (e.g., imidazo[2,1-b]thiazole protons at δ 7.2–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding patterns .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Anticancer activity : MTT assay against human cancer cell lines (e.g., MCF-7, A549) with IC50_{50} determination after 48–72 hours .
  • Antimicrobial activity : Broth microdilution for MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Advanced Research Questions

Q. What strategies optimize solubility and bioavailability without compromising target binding affinity?

Methodological Answer:

  • Structural modifications : Introduce polar groups (e.g., sulfonamide or hydroxyl) to the phenyl ring or propanamide chain to enhance aqueous solubility .
  • Prodrug design : Mask hydrophobic groups (e.g., fluorophenoxy) with ester linkages, cleaved enzymatically in vivo .
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations in pharmacokinetic studies .

Q. How do structural modifications to the imidazo[2,1-b]thiazole core influence pharmacological activity?

Methodological Answer:

  • SAR studies : Synthesize derivatives with substituents (e.g., methyl, chloro) at the 3-position of the imidazo[2,1-b]thiazole and compare activity.
    • Example: Methyl groups enhance metabolic stability but may reduce solubility .
    • Fluorine at the phenoxy position improves membrane permeability .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity changes with modifications .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Standardized assays : Re-evaluate potency under uniform conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal validation : Confirm apoptosis via caspase-3/7 assays if MTT results conflict .
  • Batch analysis : Compare purity and stereochemistry of batches using chiral HPLC to rule out impurities .

Q. What in vivo models are appropriate for evaluating therapeutic potential against cancer?

Methodological Answer:

  • Xenograft models : Subcutaneous implantation of human cancer cells (e.g., HCT-116 colorectal) in nude mice, with compound administered via oral gavage (10–50 mg/kg/day) .
  • Pharmacokinetic profiling : Blood sampling at intervals to measure TmaxT_{\text{max}}, CmaxC_{\text{max}}, and half-life via LC-MS/MS .
  • Toxicity assessment : Monitor liver/kidney function (ALT, BUN) and hematological parameters .

Q. What mechanistic insights explain its activity against carbonic anhydrase isoforms?

Methodological Answer:

  • Enzyme kinetics : Measure KiK_i values using stopped-flow CO2_2 hydration assay .
  • Isoform selectivity : Compare inhibition of CA-II (ubiquitous) vs. CA-IX (tumor-associated) .
  • Crystallography : Co-crystallize compound with CA-IX to identify binding interactions (e.g., fluorophenoxy group in hydrophobic pocket) .

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